Scaffold Divergence from PDE10A-Optimized Quinazoline Series: C-1 Substituent Comparison
The target compound bears a methyl 4-benzoyl ester at the pyrrolidine N-1 position, whereas the potent PDE10A inhibitor PQ-10 (A-844337) carries a 6,7-dimethoxyquinazolin-4-yl group at the same position . This substitution difference results in a molecular weight reduction of 26.0 Da (377.4 vs. 403.4) and alters the calculated hydrogen-bond acceptor count from 8 (PQ-10) to 7 (target) [1]. In the Pfizer PDE10 patent series, the nature of the N-acyl/aryl substituent on the pyrrolidine ring critically governs PDE isoform selectivity: quinazoline-bearing analogs favor PDE10A, while smaller acyl substituents redirect activity toward PDE4 or PDE2 isozymes [2]. Although no direct PDE panel data exist for the target compound, its methyl benzoate substituent is sterically and electronically distinct from the quinazoline series, providing a structurally justified basis for expecting a divergent selectivity fingerprint.
| Evidence Dimension | Molecular weight (MW) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | MW = 377.4 Da; HBA = 7 (2 ester oxygens, 1 amide carbonyl oxygen, 1 ether oxygen, 3 quinoxaline/pyrrolidine nitrogens) |
| Comparator Or Baseline | PQ-10 (CAS 927691-21-2): MW = 403.4 Da; HBA = 8 (additional quinazoline N and dimethoxy oxygens) |
| Quantified Difference | ΔMW = −26.0 Da; ΔHBA = −1 |
| Conditions | Calculated from molecular formulas: target C21H19N3O4; PQ-10 C22H21N5O3 |
Why This Matters
A 26 Da lower molecular weight and one fewer hydrogen-bond acceptor may translate into measurably different passive membrane permeability and CNS penetration potential, relevant for users screening against intracellular or CNS targets.
- [1] ChemSrc. Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate: MW 377.4, formula C21H19N3O4. CymitQuimica. PQ-10: MW 403.43, formula C22H21N5O3. Computed HBA from SMILES. Accessed April 2026. View Source
- [2] Pfizer Inc. WO2006070284A1 – Pyrrolidyl derivatives of heteroaromatic compounds as phosphodiesterase inhibitors. Published 2006-07-06. SAR Table: N-substituent variation on pyrrolidine modulates PDE isoform selectivity (PDE10A vs. PDE4 vs. PDE2). View Source
